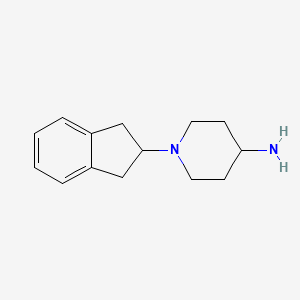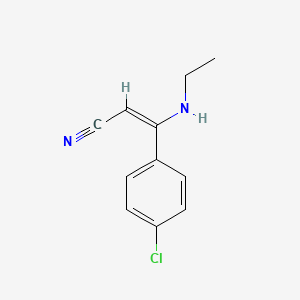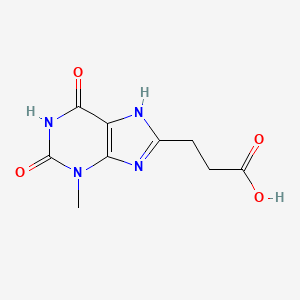
1,3-Dimethyladamantane-d6
Overview
Description
1,3-Dimethyladamantane-d6 is a derivative of adamantane, a highly stable and rigid bicyclic compound. The "d6" indicates that six hydrogen atoms in the molecule have been replaced by deuterium, a heavier isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of 1,3-Dimethyladamantane-d6 typically involves the use of deuterated reagents and specific reaction conditions to ensure the incorporation of deuterium atoms. One common method is the hydrogenation of 1,3-dimethyladamantane using deuterium gas in the presence of a suitable catalyst.
Industrial Production Methods: : On an industrial scale, the production of this compound involves large-scale hydrogenation reactors and the use of high-purity deuterium gas. The process requires careful control of temperature and pressure to achieve the desired level of deuteration.
Chemical Reactions Analysis
Types of Reactions: : 1,3-Dimethyladamantane-d6 can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents such as bromine or chlorine.
Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds. These products are often used in further chemical synthesis or as intermediates in pharmaceutical research.
Scientific Research Applications
Chemistry: : In chemistry, 1,3-Dimethyladamantane-d6 is used as a building block for the synthesis of more complex molecules. Its stability and rigidity make it a valuable precursor in organic synthesis.
Biology: : In biological research, this compound is used as a tracer in proteomics studies to understand protein interactions and functions.
Medicine: : In the medical field, this compound is explored for its potential therapeutic properties, particularly in neurodegenerative diseases.
Industry: : The compound is also used in the development of high-performance materials due to its thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1,3-Dimethyladamantane-d6 exerts its effects depends on its specific application. For example, in proteomics research, it acts as a stable isotope-labeled compound that can be tracked within biological systems. The molecular targets and pathways involved vary based on the context of its use, but generally, it interacts with proteins and enzymes to provide insights into biological processes.
Comparison with Similar Compounds
Similar Compounds: : Some compounds similar to 1,3-Dimethyladamantane-d6 include 1,3-Dimethyladamantane, 1,3-Diethyladamantane, and Memantine.
Uniqueness: : this compound is unique due to its deuteration, which provides enhanced stability and makes it particularly useful in scientific research. The presence of deuterium atoms allows for more precise tracking and analysis in biological systems compared to its non-deuterated counterparts.
Properties
IUPAC Name |
1,3-bis(trideuteriomethyl)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-11-4-9-3-10(5-11)7-12(2,6-9)8-11/h9-10H,3-8H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNOIUTVJRWADX-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C12CC3CC(C1)CC(C3)(C2)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


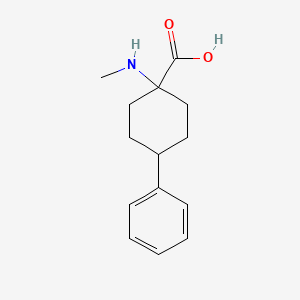
![3-[1-(Methylamino)ethyl]benzonitrile](/img/structure/B1419242.png)
![1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one](/img/structure/B1419243.png)
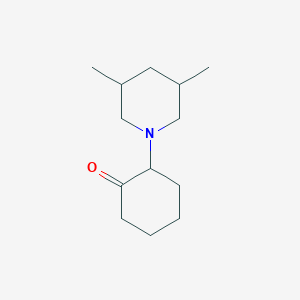

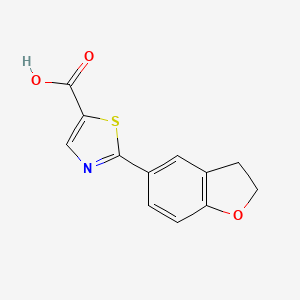
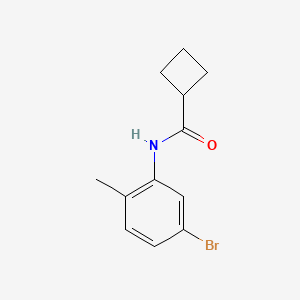
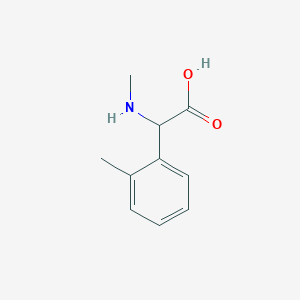
![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B1419249.png)
